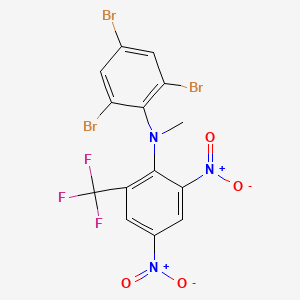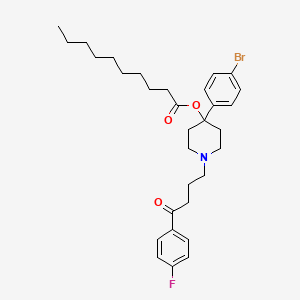
Bromperidoldecanoat
Übersicht
Beschreibung
Bromperidoldecanoat: ist ein lang wirksames Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt wird. Es ist ein Ester und ein Prodrug von Bromperidol, d. h. es wird im Körper in den Wirkstoff Bromperidol umgewandelt. This compound wird durch intramuskuläre Injektion verabreicht und ist bekannt für seine verlängerte Wirkdauer, die typischerweise eine Verabreichung alle vier Wochen erfordert .
Wissenschaftliche Forschungsanwendungen
Chemie: Bromperidoldecanoat wird als Referenzstandard in der analytischen Chemie zur Entwicklung und Validierung analytischer Methoden verwendet. Es wird auch zur Untersuchung von Veresterungsreaktionen und der Synthese lang wirksamer Prodrugs verwendet .
Biologie: In der biologischen Forschung wird this compound verwendet, um die Pharmakokinetik und Pharmakodynamik lang wirksamer Antipsychotika zu untersuchen. Es dient als Modellverbindung zur Untersuchung des Metabolismus und der Verteilung von Ester-Prodrugs im Körper .
Medizin: Klinisch wird this compound zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt. Es ist besonders wertvoll für Patienten, die Schwierigkeiten haben, sich an tägliche Medikationspläne zu halten, da seine lang anhaltende Wirkung nachhaltige therapeutische Wirkungen mit weniger häufigen Dosierungen gewährleistet .
Industrie: In der pharmazeutischen Industrie wird this compound zur Formulierung von lang wirksamen injizierbaren Medikamenten verwendet. Es wird auch bei der Entwicklung neuer Antipsychotika und der Untersuchung von Arzneimittelverabreichungssystemen eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Dopaminrezeptorantagonist wirkt. Es bindet an Dopamin-D2-Rezeptoren im Gehirn und hemmt die Wirkung von Dopamin, einem Neurotransmitter, der an der Regulierung von Stimmung, Verhalten und Kognition beteiligt ist. Durch die Blockierung von Dopaminrezeptoren trägt this compound dazu bei, Symptome der Psychose wie Halluzinationen und Wahnvorstellungen zu lindern .
Wirkmechanismus
Target of Action
Bromperidol decanoate primarily targets the dopamine D2 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including behavior, cognition, and voluntary movement .
Mode of Action
As a typical antipsychotic of the butyrophenone group, Bromperidol decanoate acts as a dopamine D2 receptor antagonist . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . This antagonistic action on the dopamine D2 receptors helps to alleviate symptoms of psychosis .
Biochemical Pathways
Bromperidol decanoate affects two main biochemical pathways: the neuroactive ligand-receptor interaction pathway and the dopaminergic synapse pathway . By interacting with dopamine D2 receptors, it influences the transmission of signals in these pathways, which can lead to changes in mood, behavior, and perception .
Pharmacokinetics
Bromperidol decanoate is a long-acting prodrug of bromperidol, administered by depot intramuscular injection once every 4 weeks . It is well absorbed, although extensive first-pass metabolism reduces its bioavailability to about 50% of the dose . The plasma half-life of Bromperidol decanoate is about 3 weeks , indicating its prolonged presence in the body, which contributes to its long-lasting effects .
Result of Action
The molecular and cellular effects of Bromperidol decanoate’s action primarily involve the reduction of overactivity in the dopaminergic pathways. This can help to alleviate symptoms of schizophrenia and other psychotic disorders, such as hallucinations, delusions, and disordered thinking .
Action Environment
The action, efficacy, and stability of Bromperidol decanoate can be influenced by various environmental factors. For instance, individual differences in metabolism can affect the drug’s pharmacokinetics and, consequently, its therapeutic effects. Additionally, factors such as diet, concurrent medications, and overall health status can also impact the drug’s effectiveness and potential side effects .
Biochemische Analyse
Biochemical Properties
Bromperidol decanoate, like its parent compound bromperidol, exhibits central antidopaminergic activity . It has a high affinity for central dopamine receptors, as demonstrated by in vitro and in vivo studies . The interaction with these receptors leads to increased regional turnover of dopamine, indicating antagonism at these receptors .
Cellular Effects
Bromperidol decanoate exerts its effects on various types of cells, primarily neurons, due to its antipsychotic properties . It influences cell function by interacting with dopamine receptors, thereby affecting cell signaling pathways and potentially influencing gene expression
Molecular Mechanism
It is known that Bromperidol decanoate, like bromperidol, acts as an antagonist at dopamine receptors . This antagonism is thought to underlie its antipsychotic effects
Temporal Effects in Laboratory Settings
It is known that Bromperidol decanoate is a long-acting formulation, with effects lasting for up to 4 weeks following a single intramuscular injection
Metabolic Pathways
It is known that Bromperidol decanoate is a prodrug of bromperidol, suggesting that it undergoes metabolic conversion to bromperidol in the body
Transport and Distribution
It is known that Bromperidol decanoate is administered via intramuscular injection, suggesting that it may be distributed throughout the body via the circulatory system .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bromperidoldecanoat wird durch Veresterung von Bromperidol mit Decansäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt zu gewährleisten .
Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und Konzentration der Reaktanten, um Ausbeute und Reinheit zu optimieren. Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Reaktionstypen: Bromperidoldecanoat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.
Häufige Reagenzien und Bedingungen:
Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann this compound hydrolysieren und Bromperidol und Decansäure bilden.
Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um this compound in reduzierte Derivate umzuwandeln.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Bromperidol, Decansäure und verschiedene oxidierte oder reduzierte Derivate von Bromperidol .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Haloperidoldecanoat: Ein weiteres lang wirksames Antipsychotikum-Ester, das zur Behandlung von Schizophrenie eingesetzt wird.
Fluphenazin-Decanoat: Ein lang wirksamer Ester von Fluphenazin, der für ähnliche Indikationen verwendet wird.
Zuclopenthixol-Decanoat: Ein lang wirksamer Ester von Zuclopenthixol, der auch zur Behandlung von psychotischen Störungen eingesetzt wird.
Einzigartigkeit: Bromperidoldecanoat ist einzigartig in seinem spezifischen pharmakokinetischen Profil, das eine längere Wirkdauer im Vergleich zu einigen anderen lang wirksamen Antipsychotika ermöglicht. Es hat auch eine besondere chemische Struktur, die zu Unterschieden in seiner Pharmakodynamik und seinem Nebenwirkungsprofil beitragen kann .
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41BrFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCPWWBSRSXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226039 | |
| Record name | Bromperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75067-66-2 | |
| Record name | Bromperidol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75067-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromperidol decanoate [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075067662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMPERIDOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73LG72M4LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1667852.png)
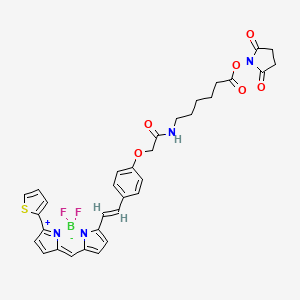
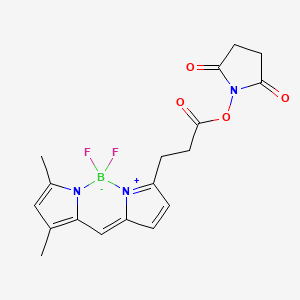
![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)

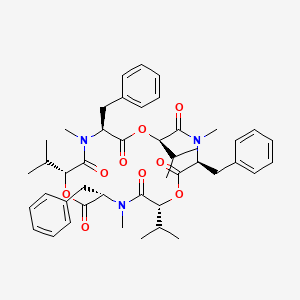
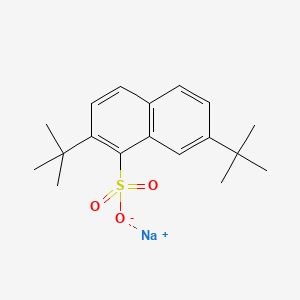
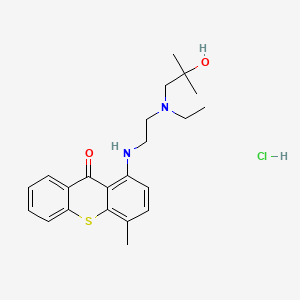
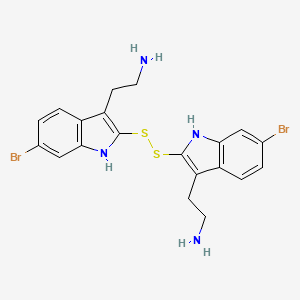
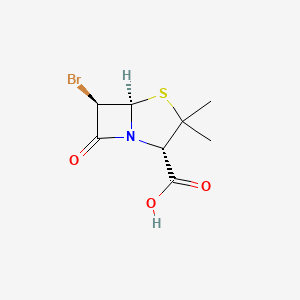
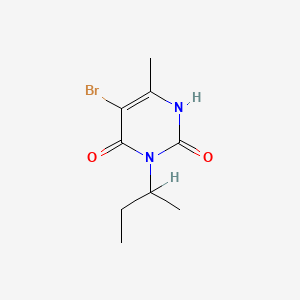
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
